Dimethyl sulfide-d6
Overview
Description
Di((2H3)methyl) sulphide, also known as dimethyl-d6 sulphide, is an organosulfur compound with the chemical formula (CD3)2S. It is a deuterated form of dimethyl sulphide, where the hydrogen atoms are replaced by deuterium atoms. This compound is a colorless liquid with a characteristic disagreeable odor, often described as cabbage-like or sulfurous .
Mechanism of Action
Target of Action
Dimethyl Sulfide-d6, also known as Di((2H3)methyl) sulphide or trideuterio(trideuteriomethylsulfanyl)methane, is primarily used as a solvent in NMR spectroscopy . It is a deuterated compound, meaning it contains the heavy isotope of hydrogen, deuterium . The primary targets of this compound are the molecules or compounds that are being studied using NMR spectroscopy .
Mode of Action
As a solvent in NMR spectroscopy, it helps to dissolve the sample and provides a medium for nuclear magnetic resonance to occur .
Biochemical Pathways
By providing a clear background, it allows for the accurate identification of chemical shifts in the NMR spectrum, which can be used to elucidate the structure of complex organic molecules .
Pharmacokinetics
It is primarily used in a laboratory setting for NMR spectroscopy . Like other solvents, its properties such as polarity and the ability to dissolve a wide range of compounds would influence its distribution if it were to be administered .
Result of Action
The use of this compound in NMR spectroscopy can result in a clearer and more interpretable NMR spectrum. This can lead to a better understanding of the structure and properties of the sample being studied .
Biochemical Analysis
Biochemical Properties
Dimethyl sulfide-d6 interacts with various enzymes and proteins. For instance, it is involved in the interconversion of dimethyl sulfide and dimethyl sulfoxide, a process catalyzed by molybdenum-containing metalloenzymes . Another enzyme system, an NADH-dependent, flavin-containing monooxygenase, has been described to produce formaldehyde and methanethiol from dimethyl sulfide .
Cellular Effects
This compound can influence cell function in various ways. For instance, it has been shown to affect the respiratory control ratio and cellular viability in cardiomyoblasts . Higher concentrations of this compound can enhance the rate of apoptosis, driven by mitochondrial dysfunction and oxidative stress .
Molecular Mechanism
The mechanism of action of this compound is complex and involves several steps. It is thought to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is known to interact with molybdenum-containing metalloenzymes and flavin-containing monooxygenases .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, studies have shown that the compound’s influence on respiration and its hypoxic responsiveness in mice can vary depending on the dosage and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a study found that a dose of 3.5 g/kg of this compound was the maximum safe dose devoid of meaningful consequences for respiratory function in mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is part of the biogeochemical sulfur cycle and has been implicated in climate-relevant atmospheric processes . It interacts with various enzymes in these pathways, including molybdenum-containing metalloenzymes and flavin-containing monooxygenases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di((2H3)methyl) sulphide can be synthesized by reacting dimethyl disulfide with methanol in the presence of a solid catalyst, such as aluminum γ-oxide. The yield of di((2H3)methyl) sulphide increases with higher temperatures, longer contact times, and higher methanol content in the reaction mixture. Optimal conditions include temperatures between 350-400°C and a molar ratio of methanol to dimethyl disulfide of 2.0-2.5 .
Industrial Production Methods
Industrial production of di((2H3)methyl) sulphide involves the same synthetic route but on a larger scale. The process is optimized to achieve high yields and purity, ensuring the compound is suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Di((2H3)methyl) sulphide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form dimethyl sulfoxide and further to dimethyl sulfone.
Reduction: It can reduce intermediate trioxolanes in the workup of ozonolysis of alkenes.
Substitution: It reacts with chlorinating agents to form chloromethyl methyl sulphide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Dimethyl sulfoxide is reduced using reagents like sulfuryl chloride.
Substitution: Chlorinating agents such as sulfuryl chloride are used.
Major Products
Oxidation: Dimethyl sulfoxide and dimethyl sulfone.
Reduction: Chloromethyl methyl sulphide.
Substitution: Chloromethyl methyl sulphide.
Scientific Research Applications
Di((2H3)methyl) sulphide has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its role in the metabolism of sulfur-containing compounds in marine environments.
Medicine: Investigated for its potential therapeutic effects in drug development and clinical trials.
Industry: Used in the production of borane dimethyl sulphide and as a flavor-enhancing agent in food
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulphide: The non-deuterated form with the chemical formula (CH3)2S.
Dimethyl sulfoxide: An oxidized form with the chemical formula (CH3)2SO.
Dimethyl sulfone: A further oxidized form with the chemical formula (CH3)2SO2.
Uniqueness
Di((2H3)methyl) sulphide is unique due to the presence of deuterium atoms, which makes it useful in isotopic labeling studies. This allows researchers to trace the compound’s metabolic pathways and interactions in biological systems, providing valuable insights into sulfur metabolism and related processes .
Properties
IUPAC Name |
trideuterio(trideuteriomethylsulfanyl)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S/c1-3-2/h1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMFVYPAHWMCMS-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239058 | |
Record name | Di((2H3)methyl) sulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless hygroscopic liquid; [Sigma-Aldrich MSDS] | |
Record name | Dimethyl sulfide-d6 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20538 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
926-09-0 | |
Record name | Dimethyl-d6 sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di((2H3)methyl) sulphide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di((2H3)methyl) sulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di[(2H3)methyl] sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic data is available for dimethyl sulfide-d6?
A1: Several spectroscopic studies have characterized this compound. Research utilizing molecular beam Fourier transform microwave spectroscopy determined the rotational constants (A, B, and C) and quadrupole coupling constants (χaa and χbb − χcc) for the compound in its vibrational ground state. [] Another study investigated the microwave spectra of this compound in both ground and excited torsional states. [] These spectroscopic parameters are invaluable for understanding its structure and behavior in various chemical environments.
Q2: How does deuteration in this compound affect its properties compared to dimethyl sulfide?
A2: Deuteration, the replacement of hydrogen atoms with deuterium, leads to subtle changes in the compound's properties. Primarily, it affects the rate of chemical reactions involving the substituted atoms, a phenomenon known as the kinetic isotope effect. For example, in the reaction of dimethyl sulfide and singlet oxygen, a kinetic isotope effect (kH/kD = 2−4) is observed for the formation of sulfones, suggesting that the rate-determining step involves the methyl protons. [] This implies that deuteration at these positions could significantly alter the reaction rate.
Q3: Are there any studies that utilized this compound to understand reaction mechanisms?
A3: Yes, a study investigating the mechanism of sulfone formation during the reaction of sulfides with singlet oxygen employed this compound. [] By using this compound and observing H−D exchange in the final sulfone product, the researchers were able to deduce the involvement of S-hydroperoxysulfonium ylides as intermediates in the reaction mechanism. This exemplifies how isotopic substitution can be a powerful tool for elucidating complex reaction pathways.
Q4: Has this compound been used in research beyond studying sulfone formation?
A4: While the provided articles primarily focus on spectroscopic characterization and reaction mechanism studies, this compound's unique properties make it valuable for various other research applications. For instance, its use in investigations involving halogen bonding and hydrogen bonding is highlighted. [] Here, this compound was used alongside difluoroiodomethane in Fourier transform-IR experiments to confirm the coexistence of halogen-bonded and hydrogen-bonded complexes, demonstrating its utility in studying non-covalent interactions.
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